2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide
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Overview
Description
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide medium . The reaction is carried out at ambient temperature, allowing for the formation of the oxadiazole ring without the need for protective groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development.
Materials Science: The compound can be used in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors.
Organic Synthesis: The compound’s unique structure allows it to serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . Additionally, the phenyl and acetamide groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the 1,2,4-oxadiazole ring and have similar pharmacological properties.
5-Phenyl-1,3,4-oxadiazole derivatives: These compounds have a similar structure but differ in the position of the nitrogen atoms in the oxadiazole ring.
Uniqueness
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide is unique due to its specific combination of the 1,2,4-oxadiazole ring, phenyl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)20-17(23)12-24-16-10-6-9-15(11-16)18-21-19(25-22-18)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
InChI Key |
WGRXVPZJCHBQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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